molecular formula C27H44O3 B13425322 (24S)-7alpha,24-dihydroxycholest-4-en-3-one CAS No. 2260669-16-5

(24S)-7alpha,24-dihydroxycholest-4-en-3-one

Cat. No.: B13425322
CAS No.: 2260669-16-5
M. Wt: 416.6 g/mol
InChI Key: LFFHZNXDGBQZCO-GXKBHXPCSA-N
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Description

(24S)-7alpha,24-dihydroxycholest-4-en-3-one is a bile acid metabolite that plays a significant role in cholesterol metabolism. This compound is characterized by its unique structure, which includes hydroxyl groups at the 7alpha and 24 positions and a ketone group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (24S)-7alpha,24-dihydroxycholest-4-en-3-one typically involves multiple steps, starting from cholesterol or its derivatives. One common method includes the oxidation of cholesterol to form 7alpha-hydroxycholesterol, followed by further oxidation to introduce the 24-hydroxy group. The reaction conditions often involve the use of specific oxidizing agents and catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the hydroxylation reactions. These methods are advantageous due to their specificity and efficiency in producing the desired compound .

Chemical Reactions Analysis

Types of Reactions

(24S)-7alpha,24-dihydroxycholest-4-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield additional hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of (24S)-7alpha,24-dihydroxycholest-4-en-3-one involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in cholesterol metabolism, such as cholesterol 24-hydroxylase. This enzyme catalyzes the conversion of cholesterol to 24S-hydroxycholesterol, which is further metabolized and excreted . The compound also modulates the activity of NMDA receptors, influencing neuronal function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(24S)-7alpha,24-dihydroxycholest-4-en-3-one is unique due to its specific hydroxylation pattern and the presence of a ketone group.

Properties

CAS No.

2260669-16-5

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-17-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H44O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h14,16-17,20-25,29-30H,6-13,15H2,1-5H3/t17-,20-,21+,22+,23+,24-,25+,26+,27-/m1/s1

InChI Key

LFFHZNXDGBQZCO-GXKBHXPCSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)O

Origin of Product

United States

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